![molecular formula C11H15NO2 B1330508 乙酸[(3-甲基苯基)氨基]乙酯 CAS No. 21911-66-0](/img/structure/B1330508.png)
乙酸[(3-甲基苯基)氨基]乙酯
描述
Ethyl [(3-methylphenyl)amino]acetate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . Its IUPAC name is ethyl 3-toluidinoacetate .
Synthesis Analysis
The synthesis of esters like Ethyl [(3-methylphenyl)amino]acetate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Trans-esterification reactions can also be used to synthesize esters .Molecular Structure Analysis
The InChI code for Ethyl [(3-methylphenyl)amino]acetate is 1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 .Chemical Reactions Analysis
Esters like Ethyl [(3-methylphenyl)amino]acetate can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Ethyl [(3-methylphenyl)amino]acetate has a molecular weight of 193.25 . It should be stored in a refrigerated environment .科学研究应用
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives, which share a similar structure with your compound, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Scientific Field : Chemistry
- Application Summary : Thiophene derivatives, which can be synthesized from compounds like the one you mentioned, have shown promising pharmacological characteristics .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested for their antimicrobial activity .
- Results or Outcomes : Some thiophene derivatives have shown excellent antimicrobial activity. For example, the pyridine side chain derivatives in certain compounds showed excellent antimicrobial activity .
- Scientific Field : Organic Chemistry
- Application Summary : Glycine derivatives such as ethyl 2- (4-aminophenyl)-2- (phenylamino) acetate, which is structurally similar to your compound, are an exciting and essential non-proteinogenic class of amino acids .
- Methods of Application : These compounds are synthesized using ethyl glyoxylate, aniline, and its derivatives catalyzed by bismuth salts .
- Results or Outcomes : The specific results or outcomes would depend on the specific derivative and its intended use. However, these compounds generally provide a versatile class of valuable precursors for the preparation of various classes of organic compounds .
Indole Derivatives
Thiophene Derivatives
Glycine Derivatives
安全和危害
While specific safety and hazard information for Ethyl [(3-methylphenyl)amino]acetate was not found, esters are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .
属性
IUPAC Name |
ethyl 2-(3-methylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIUMVCWIEEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307201 | |
| Record name | ethyl [(3-methylphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-methylphenyl)amino]acetate | |
CAS RN |
21911-66-0 | |
| Record name | 21911-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl [(3-methylphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

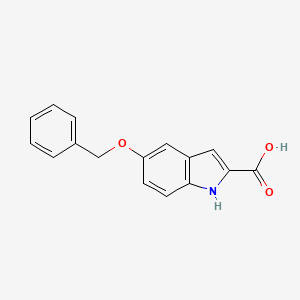
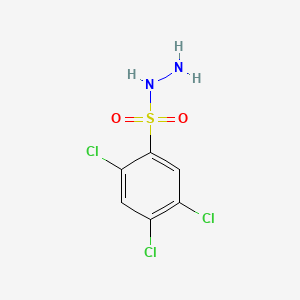

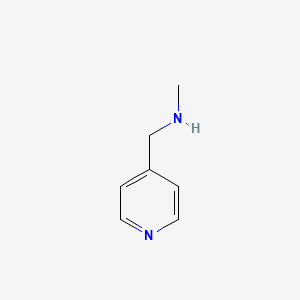
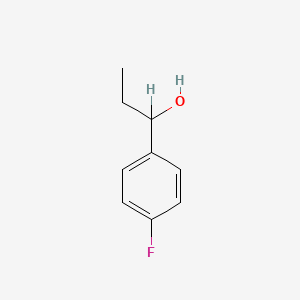
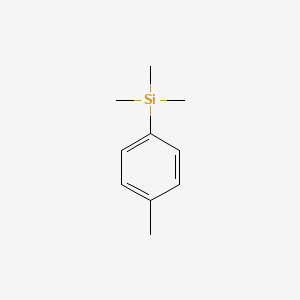
![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
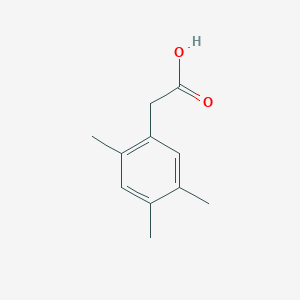
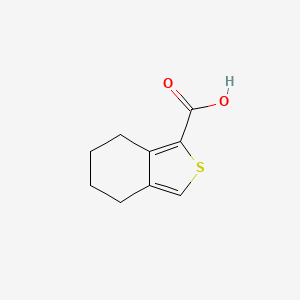
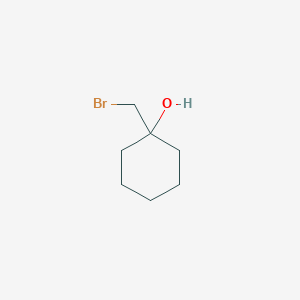
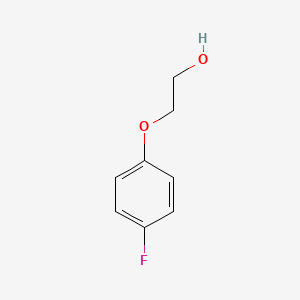
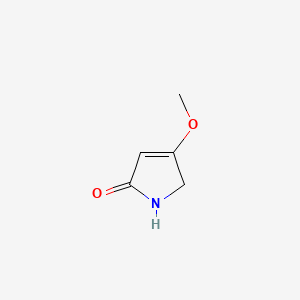
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)